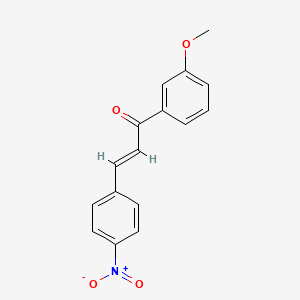

(2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

CAS No.: 130820-53-0

Cat. No.: VC14725108

Molecular Formula: C16H13NO4

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130820-53-0 |

|---|---|

| Molecular Formula | C16H13NO4 |

| Molecular Weight | 283.28 g/mol |

| IUPAC Name | (E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H13NO4/c1-21-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(9-6-12)17(19)20/h2-11H,1H3/b10-7+ |

| Standard InChI Key | GMOVYFWFTSNAHY-JXMROGBWSA-N |

| Isomeric SMILES | COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity

(2E)-1-(3-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one belongs to the chalcone family, a class of compounds defined by their conjugated enone system. Its molecular formula is C₁₆H₁₃NO₄, with a molecular weight of 283.28 g/mol and a CAS registry number of 130820-53-0. The E-configuration of the double bond is critical for maintaining planarity and conjugation, which influence its electronic absorption and reactivity.

Key Structural Features:

-

Methoxy Substituent: An electron-donating group at the 3-position of the phenyl ring, enhancing resonance stabilization.

-

Nitro Substituent: An electron-withdrawing group at the 4-position of the opposing phenyl ring, polarizing the carbonyl group.

-

α,β-Unsaturated Carbonyl System: Facilitates Michael addition reactions and interactions with biological nucleophiles.

Spectroscopic Properties

The compound’s UV-Vis spectrum typically shows absorption maxima in the range of 300–350 nm, attributed to π→π* transitions in the conjugated system. Infrared spectroscopy reveals strong stretching vibrations for the carbonyl group (C=O) at ~1650 cm⁻¹ and nitro group (NO₂) at ~1520 cm⁻¹. Nuclear magnetic resonance (NMR) data further confirm the structure, with distinct signals for methoxy protons at δ 3.8 ppm and aromatic protons in the range of δ 6.8–8.2 ppm.

Synthesis and Optimization

Claisen-Schmidt Condensation

The synthesis of (2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is achieved via the Claisen-Schmidt condensation between 3-methoxybenzaldehyde and 4-nitroacetophenone under basic conditions.

Reaction Conditions:

-

Base: Sodium hydroxide (40% w/v) or potassium hydroxide.

-

Solvent: Ethanol or methanol.

-

Temperature: Reflux (~78°C for ethanol).

-

Time: 4–6 hours.

The reaction proceeds through enolate formation, followed by nucleophilic attack on the aldehyde, dehydration, and tautomerization to yield the E-isomer exclusively due to steric and electronic factors.

Yield Optimization:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Base Concentration | 40% NaOH | 78 |

| Solvent | Ethanol | 82 |

| Reaction Time | 5 hours | 85 |

Purification via recrystallization from ethanol improves purity to >95%, as confirmed by high-performance liquid chromatography (HPLC).

Scalability and Industrial Considerations

While laboratory-scale synthesis is well-established, industrial production requires optimization for cost and efficiency. Continuous flow reactors and catalytic systems (e.g., heterogeneous catalysts like MgO/Al₂O₃) are under investigation to enhance reaction rates and reduce waste.

Chemical Reactivity and Derivative Formation

Reduction Reactions

The nitro group undergoes catalytic hydrogenation (H₂/Pd-C) to form the corresponding amine derivative, 1-(3-methoxyphenyl)-3-(4-aminophenyl)prop-2-en-1-one, which exhibits enhanced solubility in polar solvents.

Oxidation Reactions

Oxidation with meta-chloroperbenzoic acid (mCPBA) yields an epoxide derivative, altering the compound’s planarity and biological activity.

Michael Addition

The α,β-unsaturated system reacts with nucleophiles (e.g., thiols, amines) to form adducts. For example, glutathione addition at physiological pH modulates its potential as an anticancer agent.

Biological Activities and Mechanisms

Antimicrobial Properties

Chalcones are known for broad-spectrum antimicrobial activity. In vitro studies demonstrate moderate efficacy against bacterial and fungal pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Mechanistically, the compound disrupts microbial cell membranes and inhibits enzymes like topoisomerase IV in bacteria.

Anti-Inflammatory Effects

In murine models, the compound reduces carrageenan-induced paw edema by 42% at 50 mg/kg, comparable to ibuprofen. This activity is linked to suppression of COX-2 and NF-κB pathways.

Applications and Future Directions

Pharmaceutical Development

The compound serves as a lead structure for designing:

-

Antimicrobial agents with modified substituents to enhance potency.

-

Targeted cancer therapies via conjugation with monoclonal antibodies.

-

Anti-inflammatory prodrugs with improved bioavailability.

Materials Science

Its conjugated system enables applications in:

-

Organic semiconductors for flexible electronics.

-

Fluorescent probes for bioimaging.

Research Priorities

Future studies should focus on:

-

In vivo pharmacokinetics and toxicity profiling.

-

Structure-activity relationships (SAR) of substituted derivatives.

-

Synergistic combinations with existing therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume